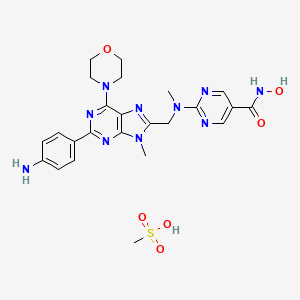

Purinostat mesylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Purinostat mesylate is a small molecule that selectively inhibits histone deacetylase (HDAC) enzymes, specifically class I and IIb. These enzymes are involved in oncogenic pathways in various hematologic malignancies, making this compound a promising therapeutic agent for conditions such as relapsed or refractory lymphoma and multiple myeloma .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of purinostat mesylate would likely involve scaling up the laboratory synthesis methods to accommodate larger volumes. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as chromatography and recrystallization to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Purinostat mesylate undergoes various chemical reactions, primarily focusing on its interaction with HDAC enzymes. These reactions include:

Inhibition of HDAC Activity: this compound binds to the active site of HDAC enzymes, preventing them from deacetylating histones. .

Apoptosis Induction: The compound induces apoptosis in cancer cells by downregulating oncogenic proteins such as BCR-ABL and c-MYC.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Organic Solvents: Such as dimethyl sulfoxide (DMSO) for dissolving the compound.

Buffer Solutions: To maintain the pH during enzymatic assays.

Cell Culture Media: For in vitro studies involving cancer cell lines

Major Products Formed

The major products formed from the reactions involving this compound are acetylated histones and apoptotic cancer cells. These products result from the inhibition of HDAC activity and the induction of apoptosis, respectively .

Applications De Recherche Scientifique

Purinostat mesylate has a wide range of scientific research applications, including:

Chemistry: Studying the inhibition of HDAC enzymes and the resulting changes in histone acetylation.

Biology: Investigating the role of HDACs in gene expression and cellular processes.

Medicine: Developing therapeutic strategies for hematologic malignancies such as lymphoma and multiple myeloma. .

Industry: Potential use in the development of new cancer therapies and as a tool for studying epigenetic modifications

Mécanisme D'action

Purinostat mesylate exerts its effects by selectively inhibiting the catalytic activity of class I and IIb HDAC enzymes. This inhibition leads to the accumulation of highly acetylated chromatin histones, inducing chromatin remodeling and altering gene expression. The compound also downregulates oncogenic proteins such as BCR-ABL and c-MYC, leading to apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Purinostat mesylate is unique in its high selectivity and potency for class I and IIb HDAC enzymes. Similar compounds include:

Vorinostat: Another HDAC inhibitor used in cancer therapy.

Romidepsin: A selective HDAC inhibitor with a different chemical structure.

Belinostat: An HDAC inhibitor with broad-spectrum activity.

Panobinostat: A potent HDAC inhibitor used in multiple myeloma treatment.

Chidamide: A selective HDAC inhibitor with applications in cancer therapy

This compound stands out due to its unique selectivity for class I and IIb HDACs, making it a promising candidate for targeted cancer therapy .

Propriétés

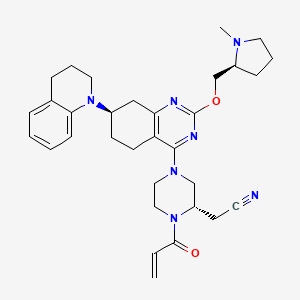

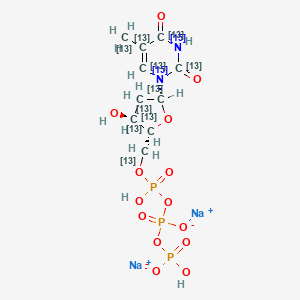

Formule moléculaire |

C24H30N10O6S |

|---|---|

Poids moléculaire |

586.6 g/mol |

Nom IUPAC |

2-[[2-(4-aminophenyl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl-methylamino]-N-hydroxypyrimidine-5-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C23H26N10O3.CH4O3S/c1-31(23-25-11-15(12-26-23)22(34)30-35)13-17-27-18-20(32(17)2)28-19(14-3-5-16(24)6-4-14)29-21(18)33-7-9-36-10-8-33;1-5(2,3)4/h3-6,11-12,35H,7-10,13,24H2,1-2H3,(H,30,34);1H3,(H,2,3,4) |

Clé InChI |

QTSZBNQPNSJXAC-UHFFFAOYSA-N |

SMILES canonique |

CN1C(=NC2=C1N=C(N=C2N3CCOCC3)C4=CC=C(C=C4)N)CN(C)C5=NC=C(C=N5)C(=O)NO.CS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.